![molecular formula C18H21NO3S B4722880 N-(2,4-dimethoxyphenyl)-2-(isopropylthio)benzamide](/img/structure/B4722880.png)
N-(2,4-dimethoxyphenyl)-2-(isopropylthio)benzamide
Overview
Description
N-(2,4-dimethoxyphenyl)-2-(isopropylthio)benzamide, also known as DIBO, is a chemical compound that has gained significant attention in the scientific community due to its potential use as an anticancer agent. DIBO belongs to the class of benzamide derivatives and has been shown to have promising results in preclinical studies.
Mechanism of Action
N-(2,4-dimethoxyphenyl)-2-(isopropylthio)benzamide has been shown to inhibit the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a crucial role in the folding and stabilization of other proteins, including those involved in cancer cell growth and survival. By inhibiting HSP90, N-(2,4-dimethoxyphenyl)-2-(isopropylthio)benzamide disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-(2,4-dimethoxyphenyl)-2-(isopropylthio)benzamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2,4-dimethoxyphenyl)-2-(isopropylthio)benzamide is its specificity for HSP90, which reduces the risk of off-target effects. However, N-(2,4-dimethoxyphenyl)-2-(isopropylthio)benzamide has limited solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and treatment regimen for N-(2,4-dimethoxyphenyl)-2-(isopropylthio)benzamide.
Future Directions
There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-2-(isopropylthio)benzamide. One area of interest is the development of more water-soluble analogs of N-(2,4-dimethoxyphenyl)-2-(isopropylthio)benzamide, which could improve its pharmacokinetic properties. In addition, further studies are needed to determine the optimal combination therapies for N-(2,4-dimethoxyphenyl)-2-(isopropylthio)benzamide, as well as its potential use in other diseases beyond cancer. Finally, more research is needed to understand the mechanism of action of N-(2,4-dimethoxyphenyl)-2-(isopropylthio)benzamide and its effects on other cellular pathways.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-(isopropylthio)benzamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer cells. In addition, N-(2,4-dimethoxyphenyl)-2-(isopropylthio)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-propan-2-ylsulfanylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-12(2)23-17-8-6-5-7-14(17)18(20)19-15-10-9-13(21-3)11-16(15)22-4/h5-12H,1-4H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPHONBSLPUHET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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